molecular formula C13H21N B3114340 (3-Phenylbutyl)(propan-2-yl)amine CAS No. 200885-80-9

(3-Phenylbutyl)(propan-2-yl)amine

Cat. No.: B3114340
CAS No.: 200885-80-9
M. Wt: 191.31 g/mol
InChI Key: GIHCHPVTEGLGCR-UHFFFAOYSA-N
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Description

(3-Phenylbutyl)(propan-2-yl)amine is a synthetic amine compound of interest in medicinal chemistry and pharmacological research. This molecule features a phenylbutyl chain linked to an isopropylamine group, a structural motif found in compounds that interact with various biological targets. Research into similar phenylalkylamine structures indicates potential for modulating protein function, though the specific mechanism of action for this compound would require empirical investigation. Its properties make it a potential candidate for use as a building block in organic synthesis or as a pharmacophore in the development of novel bioactive molecules. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use. The specific research applications, biochemical interactions, and physicochemical data for this compound will be populated here once available from experimental studies.

Properties

IUPAC Name

3-phenyl-N-propan-2-ylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-11(2)14-10-9-12(3)13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHCHPVTEGLGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3-Phenylbutyl)(propan-2-yl)amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of haloalkanes with amines. For instance, primary amines can be synthesized by alkylation of ammonia, where a large excess of ammonia is used to ensure the formation of the primary amine . Another method involves the reductive amination of aldehydes or ketones with amines, using reducing agents such as sodium cyanoborohydride (NaBH3CN) to selectively reduce imines to amines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific methods and conditions may vary depending on the desired scale and application, but they generally follow the principles of nucleophilic substitution and reductive amination.

Chemical Reactions Analysis

Types of Reactions

(3-Phenylbutyl)(propan-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert imines or nitriles back to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the amine.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN).

    Nucleophiles: Such as alkyl halides or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides or nitriles, while reduction typically produces primary or secondary amines.

Scientific Research Applications

(3-Phenylbutyl)(propan-2-yl)amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Phenylbutyl)(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(3-Phenylbutyl)piperidine Derivatives

Compounds featuring the 1-(3-phenylbutyl)piperidine group (e.g., RC-33 analogs) share structural similarities with (3-phenylbutyl)(propan-2-yl)amine. Docking studies reveal that these derivatives exhibit RMSD values < 2 Å when aligned with the reference ligand RC-33, indicating conserved binding orientations. However, substitutions at the piperidine ring (e.g., hydrophobic groups at position 4) increase RMSD values (>4 Å) due to reorientation of the 3-phenylbutyl group toward helices α4/α5 in S1R. Despite this, the amine group maintains a salt bridge with Glu172, a key pharmacophore feature .

Key Differences :

  • Steric Effects : Bulkier substituents on piperidine (e.g., cyclohexyl) force the 3-phenylbutyl group into alternative hydrophobic pockets, reducing binding predictability.

Pyrrolidine Pentamine Derivatives

A pyrrolidine pentamine scaffold with a 3-phenylbutyl substituent (e.g., compound 2700.001 ) demonstrated enhanced binding affinity due to synergistic interactions between the phenyl group and hydrophobic receptor regions. Truncation of the 3-phenylbutyl moiety reduced potency by 80%, highlighting its critical role .

Comparison :

  • Hydrophobic Interactions : Both compounds rely on the 3-phenylbutyl group for target engagement, but the pentamine scaffold allows for multi-site binding.
  • Synthetic Complexity : The pyrrolidine derivative requires additional synthetic steps compared to the simpler secondary amine structure of this compound.

Positional Isomers and Substituted Analogs

4-Phenylbutan-2-amine

This positional isomer shifts the phenyl group to the terminal position of the butyl chain.

(3-Bromophenyl)methylamine

The introduction of a bromine atom on the phenyl ring (logP = 3.1) increases lipophilicity compared to the unsubstituted this compound (logP ≈ 2.8). This enhances membrane permeability but may introduce toxicity risks .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents logP*
This compound C₁₃H₂₁N 191.32 3-Phenylbutyl, isopropyl amine ~2.8
1-(3-Phenylbutyl)piperidine C₁₅H₂₁N 215.34 Piperidine ring ~3.2
4-Phenylbutan-2-amine C₁₀H₁₅N 149.24 Terminal phenyl ~2.1
(3-Bromophenyl)methylamine C₁₀H₁₄BrN 228.13 3-Bromo substitution 3.1

*Estimated using fragment-based methods.

Table 2: Pharmacological and Binding Data

Compound Target/Receptor RMSD (Å) Binding Affinity (Ki, nM) Reference
This compound S1R N/A Under investigation
1-(3-Phenylbutyl)piperidine (RC-33) S1R <2.0 12 ± 3
Pyrrolidine pentamine (2700.001) NDMA Receptor N/A 0.8 (EC₅₀)

Biological Activity

(3-Phenylbutyl)(propan-2-yl)amine, also known as PBA, is a compound that has attracted considerable interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of PBA, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Overview

  • Molecular Formula : C13H21N
  • Molecular Weight : 191.31 g/mol
  • CAS Number : 200885-80-9

PBA is characterized by its unique structure, which enables specific interactions with biological targets, particularly enzymes and receptors involved in various physiological processes.

PBA primarily interacts with trypsin-1 and trypsin-2 , two serine proteases crucial in various biochemical pathways. The compound may modulate the activity of these enzymes, leading to alterations in protein digestion and signaling pathways. The mechanism involves:

  • Binding to Enzymatic Sites : PBA binds to the active sites of trypsins, inhibiting their proteolytic activity.
  • Induction of Apoptosis : By modulating enzyme activity, PBA can influence cellular processes such as apoptosis and cell proliferation.

Antimicrobial Properties

PBA has been investigated for its antimicrobial properties, showing effectiveness against various pathogens:

  • Antibacterial Activity : Studies indicate that PBA exhibits significant antibacterial effects against Gram-positive bacteria, including multidrug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Potential

Research has highlighted PBA's potential as an anticancer agent:

  • Cell Proliferation Inhibition : In vitro studies suggest that PBA can inhibit the growth of cancer cells by inducing apoptosis through its action on proteolytic enzymes .

Research Findings and Case Studies

A review of the literature reveals several key findings regarding the biological activity of PBA:

StudyFindings
Investigated for antimicrobial and anticancer properties; shown to inhibit cell proliferation.
Explored for therapeutic effects in drug development; interactions with biomolecules noted.
Demonstrated antibacterial activity against Gram-positive bacteria in low micromolar concentrations.

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of synthetic derivatives related to PBA. The results indicated that these compounds could inhibit bacterial growth effectively at low concentrations, positioning them as promising candidates for further development in treating infections caused by resistant strains .

Q & A

Q. What are the primary synthetic routes for (3-Phenylbutyl)(propan-2-yl)amine, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-phenylbutyl halides with isopropylamine under basic conditions (e.g., K₂CO₃ in THF) yields the target amine . Temperature control (60–80°C) and solvent polarity (DMF for polar intermediates) are critical for optimizing yield. Catalytic hydrogenation (H₂/Pd-C) can reduce imine intermediates in reductive amination .

Q. Table 1: Synthesis Optimization Parameters

MethodReagents/ConditionsSolventYield RangeReference
Nucleophilic Substitution3-Phenylbutyl bromide, iPrNH₂, K₂CO₃THF60–75%
Reductive Amination3-Phenylbutanal, iPrNH₂, NaBH₄MeOH50–65%

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies protons (δ 1.0–1.2 ppm for isopropyl CH₃; δ 2.6–3.0 ppm for N-CH₂) and carbons (e.g., aromatic C at 125–140 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 204.2 for C₁₃H₂₁N) .
  • X-ray Crystallography : SHELXL refines crystal structures (e.g., C–N bond length ~1.45 Å) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor agonism) may arise from stereochemical differences or assay conditions. Validate via:
  • Enantiomer Separation : Chiral HPLC (Chiralpak AD-H column, hexane/iPrOH) .
  • Dose-Response Studies : IC₅₀/EC₅₀ curves under standardized conditions (pH 7.4, 37°C) .
  • Computational Docking : AutoDock Vina to compare binding poses with targets (e.g., monoamine transporters) .

Q. How does stereochemistry influence this compound’s interaction with biological targets?

  • Methodological Answer : The R- and S-enantiomers may exhibit divergent binding affinities. For example:
  • Enzymatic Assays : Test enantiomers against purified enzymes (e.g., MAO-A/B) .
  • Circular Dichroism (CD) : Monitor conformational changes in protein-ligand complexes .
  • Crystallography : Resolve enantiomer-protein co-crystals using SHELX .

Q. What computational approaches address challenges in modeling the compound’s pharmacokinetics?

  • Methodological Answer : Use QSAR models and molecular dynamics (MD) simulations to predict:
  • Lipophilicity : LogP calculations (e.g., XLogP3 ~3.2) .
  • Metabolism : CYP450 interaction via docking (e.g., CYP2D6 active site) .
  • Blood-Brain Barrier Penetration : MD simulations of passive diffusion .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the compound’s antimicrobial efficacy?

  • Methodological Answer : Variations in microbial strains, culture media, or compound purity (e.g., ≤95% purity reduces activity). Mitigate by:
  • Standardized MIC Assays : Use CLSI guidelines with ATCC strains .
  • HPLC-Purity Verification : Ensure ≥98% purity via reverse-phase C18 columns .

Notes

  • Avoid commercial sources (e.g., BenchChem ).
  • Stereochemical data requires validation via chiral chromatography or crystallography .
  • Computational models should cross-validate with experimental results .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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